N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a tetrahydropyran ring, a thienyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkyl halide.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid or its derivative.
Coupling of the Thienyl Group: The thienyl group can be coupled to the pyrazole ring via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Material Science: The compound’s unique structure may impart interesting physical and chemical properties, making it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole carboxamide moiety may form hydrogen bonds with active site residues. The thienyl group may contribute to π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide
- (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-6-4-15(5-7-16)21(8-10-27-11-9-21)14-22-20(25)18-13-17(23-24-18)19-3-2-12-28-19/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
JTPPCHSNBKCBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.